4-(3-acetylphenoxy)-3-nitrobenzonitrile
Description
Contextualization within Aromatic Nitrile Chemistry
Aromatic nitriles, or benzonitriles, are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. fiveable.mefiveable.me This class of compounds is of great importance in organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, dyes, agrochemicals, and other fine chemicals. fiveable.menumberanalytics.comnumberanalytics.com The nitrile group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. fiveable.me It can be hydrolyzed to form carboxylic acids, reduced to primary amines, or react with organometallic reagents to produce ketones, making it a gateway to a wide range of other functional groups. fiveable.menumberanalytics.com
The synthesis of aromatic nitriles can be achieved through various methods, including the transition-metal-catalyzed cyanation of aryl halides. nih.gov The presence of other substituents on the aromatic ring further modulates the molecule's properties and reactivity, allowing for the fine-tuning of its chemical behavior. fiveable.me Benzonitrile (B105546) derivatives are also a focus of research in materials science, with some demonstrating unique photophysical properties applicable in devices like organic light-emitting diodes (OLEDs). bohrium.com
Significance of Nitroaromatic and Aryloxy Groups in Synthetic Chemistry
The presence of both a nitroaromatic system and an aryloxy (phenoxy ether) linkage within 4-(3-acetylphenoxy)-3-nitrobenzonitrile imparts a unique chemical personality to the molecule.
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry . nih.govwikipedia.org When attached to an aromatic ring, it strongly deactivates the ring towards electrophilic substitution. nih.gov Conversely, and more importantly for the synthesis of this compound, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org This is particularly true for leaving groups positioned ortho or para to the nitro group. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate is fundamental to this reactivity. numberanalytics.com This activating effect is a cornerstone of modern synthetic strategy, enabling the formation of carbon-heteroatom bonds that would otherwise be difficult to achieve. Beyond its role as a synthetic activator, the nitro group is a key functional group in many industrial chemicals, including those used to produce dyes, polymers, and pharmaceuticals. nih.govnih.gov
Overview of Research Trends in Benzonitrile Derivatives
Research into benzonitrile derivatives is a dynamic and expanding field. A significant trend is their application in medicinal chemistry, where the nitrile group can act as a bioisostere for other functional groups or as a key binding element. psu.edu For instance, benzonitrile-containing molecules have been investigated for their potential as anticancer and anti-dermatitis agents. nih.gov The ability of the cyano group to form specific hydrogen bonds and participate in key-lock interactions with protein receptors makes it a valuable feature in drug design. nih.gov
In the realm of materials science, multifunctional benzonitrile derivatives are being explored for their advanced optoelectronic properties. bohrium.com Molecules designed with donor-acceptor structures incorporating a benzonitrile unit can exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. bohrium.com This highlights a move towards creating "smart" materials with tunable and stimuli-responsive emission characteristics.
Furthermore, there is a continuous drive to develop greener and more efficient synthetic methods for producing benzonitrile compounds. researchgate.net This includes the use of novel catalysts and reaction conditions that minimize waste and avoid harsh reagents, reflecting a broader trend in the chemical industry towards sustainability. rsc.org
Rationale for Investigating this compound
The rationale for investigating this compound stems from its identity as a highly functionalized and versatile chemical building block. Its structure suggests a straightforward synthesis and a wide range of potential follow-up reactions.
The molecule would likely be synthesized via a nucleophilic aromatic substitution reaction. The starting material, 4-chloro-3-nitrobenzonitrile (B1361363) or 4-fluoro-3-nitrobenzonitrile (B23716), possesses a halogen atom at a position activated for displacement by the para nitro group. innospk.com This electron-deficient ring is a prime target for nucleophilic attack by the phenoxide generated from 3-hydroxyacetophenone.
Once synthesized, this compound becomes a valuable intermediate. Each of its functional groups offers a handle for further chemical modification:
The nitro group can be reduced to an amine, which can then be diazotized or acylated, opening pathways to a vast number of other derivatives, including fused heterocyclic systems. numberanalytics.com
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, fundamentally changing the molecule's properties. numberanalytics.com
The acetyl group (a ketone) on the phenoxy ring can undergo a wide variety of classic carbonyl reactions, such as reduction to an alcohol, reductive amination, or condensation reactions.
This multifunctionality makes the compound an ideal scaffold for creating libraries of complex molecules for screening in drug discovery or for developing new materials. The combination of a flexible ether linkage with rigid, functionalized aromatic rings provides a framework that could be tailored for specific binding pockets in enzymes or for creating polymers with unique thermal or optical properties.
Compound Data
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₅H₁₀N₂O₄ |
| Molecular Weight | 282.25 g/mol |
| Structure | A benzonitrile ring substituted with a nitro group at position 3 and a phenoxy group at position 4. The phenoxy group is itself substituted with an acetyl group at its 3-position. |
| Probable Synthesis | Nucleophilic aromatic substitution between 4-halo-3-nitrobenzonitrile and 3-hydroxyacetophenone. |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-acetylphenoxy)-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-10(18)12-3-2-4-13(8-12)21-15-6-5-11(9-16)7-14(15)17(19)20/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVYZNOFFBPXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Acetylphenoxy 3 Nitrobenzonitrile
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-(3-acetylphenoxy)-3-nitrobenzonitrile reveals several logical disconnections that inform a viable forward synthesis. The primary disconnection points are the ether linkage, the nitrile and nitro groups, and the acetyl group.
Retrosynthetic Scheme for this compound
This simplified scheme illustrates the primary disconnection across the ether linkage, leading to the identification of the two key precursors. 'X' represents a suitable leaving group, typically a halogen like chlorine.
The most logical disconnection in the target molecule is the carbon-oxygen bond of the diaryl ether. amazonaws.comdeanfrancispress.com This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the phenoxide oxygen acts as the nucleophile, attacking an electron-deficient aromatic ring that bears a suitable leaving group.
The retrosynthetic step is as follows:
This compound ⇒ 3-hydroxyacetophenone + a 4-substituted-3-nitrobenzonitrile
For an efficient SNAr reaction, the aromatic ring being attacked must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the nitro group is ortho to the ether linkage, and the nitrile group is para. This strong activation facilitates the displacement of a leaving group at the C-4 position of the benzonitrile (B105546) ring. A halogen, such as chlorine, is a common and effective leaving group for such reactions.
The synthesis of the required substituted benzonitrile precursor involves the introduction of both a nitrile (-CN) and a nitro (-NO2) group onto a benzene (B151609) ring. The relationship between these groups and the leaving group at C-4 will dictate the synthetic sequence.
A common strategy for the synthesis of aromatic nitriles is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt. ebsco.com Aromatic nitro compounds are typically prepared by electrophilic nitration using a mixture of nitric acid and sulfuric acid. nowgonggirlscollege.co.inresearchgate.net
For a precursor like 4-chloro-3-nitrobenzonitrile (B1361363), a plausible retrosynthetic disconnection is:
4-chloro-3-nitrobenzonitrile ⇒ 4-chlorobenzonitrile
This suggests that the nitro group can be introduced onto the commercially available 4-chlorobenzonitrile via electrophilic nitration.
The acetyl group (-COCH3) in the 3-hydroxyacetophenone fragment is an important feature. There are several established methods for the introduction of an acetyl group onto a phenolic ring. One of the most common is the Friedel-Crafts acylation, where an acyl chloride or anhydride reacts with the aromatic ring in the presence of a Lewis acid catalyst. quora.com
For 3-hydroxyacetophenone, a direct Friedel-Crafts acylation of phenol (B47542) is complicated by the fact that the hydroxyl group is an ortho, para-director, which would lead to a mixture of 2-hydroxyacetophenone and 4-hydroxyacetophenone. To obtain the meta-substituted product, alternative strategies are often employed. One such method is the Fries rearrangement of phenyl acetate, which can yield a mixture of ortho and para isomers, but under certain conditions, can be optimized for one over the other. A more direct synthesis might involve starting with a meta-directing group already in place.
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of this compound hinges on the efficient preparation of its key precursors: a substituted benzonitrile and an acetylphenol intermediate.
As identified in the retrosynthetic analysis, 4-chloro-3-nitrobenzonitrile is a highly suitable precursor. This intermediate is an important organic synthetic intermediate due to its reactive halogen and the presence of both nitro and cyano substituents. guidechem.com
The synthesis of 4-chloro-3-nitrobenzonitrile is typically achieved through the nitration of 4-chlorobenzonitrile. guidechem.com This reaction is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration. guidechem.com Another reported method involves the use of nitronium tetrafluoroborate in an organic solvent. chemicalbook.com
| Starting Material | Reagents | Conditions | Product | Reference |
| 4-chlorobenzonitrile | Conc. HNO3, Conc. H2SO4 | 0 °C | 4-chloro-3-nitrobenzonitrile | guidechem.com |
| 4-chlorobenzonitrile | Nitronium tetrafluoroborate | Acetonitrile, 0 °C to room temp. | 4-chloro-3-nitrobenzonitrile | chemicalbook.com |
3-Hydroxyacetophenone is the other crucial precursor for the synthesis of the target molecule. It is a versatile intermediate used in the synthesis of various pharmaceuticals. There are several documented methods for its preparation.
One common industrial route starts with 3-nitroacetophenone. The nitro group is first reduced to an amino group, which is then diazotized and subsequently hydrolyzed to the hydroxyl group. chemicalbook.com Another approach involves the sulfonation of acetophenone, followed by alkali fusion of the resulting sulfonic acid. guidechem.com
More recently, methods have been developed starting from 3-hydroxybenzoic acid. The hydroxyl group is first protected, for instance, by acetylation. The carboxylic acid is then converted to an acid chloride, which can be reacted with an organometallic reagent or a malonic ester derivative to introduce the acetyl group. A final deprotection step yields 3-hydroxyacetophenone. patsnap.comgoogle.com
| Starting Material | Key Steps | Product | Reference |
| 3-Nitroacetophenone | 1. Reduction of nitro group 2. Diazotization of amino group 3. Hydrolysis of diazonium salt | 3-Hydroxyacetophenone | chemicalbook.com |
| Acetophenone | 1. Sulfonation 2. Alkali fusion | 3-Hydroxyacetophenone | guidechem.com |
| 3-Hydroxybenzoic Acid | 1. Hydroxyl protection (e.g., acetylation) 2. Conversion to acid chloride 3. Reaction with a C2-nucleophile 4. Deprotection | 3-Hydroxyacetophenone | patsnap.comgoogle.com |
Direct and Indirect Synthetic Routes
The construction of this compound can be approached through several strategic pathways. These routes involve either the direct coupling of key fragments to form the diaryl ether bond or a more stepwise approach where the essential functional groups (nitro, cyano, acetyl) are introduced at advanced stages of the synthesis.
Nucleophilic Aromatic Substitution Approaches
The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netmasterorganicchemistry.comyoutube.com This pathway is highly effective because the nitro group, positioned ortho to the leaving group, strongly activates the aromatic ring towards nucleophilic attack. nih.gov
The reaction typically involves the coupling of 3-hydroxyacetophenone with an activated aryl halide, such as 4-chloro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzonitrile (B23716). The phenoxide, generated in situ from 3-hydroxyacetophenone by a base, acts as the nucleophile. The general mechanism proceeds through an addition-elimination pathway, forming a negatively charged Meisenheimer intermediate which is stabilized by the electron-withdrawing nitro and cyano groups. nih.gov Subsequent elimination of the halide leaving group restores aromaticity and yields the final diaryl ether product. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com
Key reagents for this transformation include:
Aryl Halide: 4-Fluoro-3-nitrobenzonitrile or 4-chloro-3-nitrobenzonitrile.
Phenol: 3-Hydroxyacetophenone.
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).
Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
Ullmann or Buchwald-Hartwig Type Coupling Reactions for Ether Formation
As alternatives to SNAr, metal-catalyzed cross-coupling reactions provide powerful methods for diaryl ether formation. researchgate.net
The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with a phenol. organic-chemistry.orgmdpi.com For the synthesis of this compound, this would involve reacting 3-hydroxyacetophenone with 4-chloro- or 4-bromo-3-nitrobenzonitrile in the presence of a copper catalyst (e.g., CuI, CuO nanoparticles) and a base, often at elevated temperatures. organic-chemistry.orgmdpi.com While effective, traditional Ullmann conditions can be harsh. unito.it Modern protocols have been developed that use ligands to facilitate the reaction under milder conditions. nih.gov
The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, offering a palladium-catalyzed route to diaryl ethers. organic-chemistry.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol or phenol. organic-chemistry.org The synthesis would pair 3-hydroxyacetophenone with 4-bromo-3-nitrobenzonitrile using a palladium catalyst (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., a biarylphosphine ligand). researchgate.net This method is known for its high functional group tolerance and generally milder reaction conditions compared to the classical Ullmann reaction. organic-chemistry.org
Nitration and Cyanation Strategies in Advanced Stages
An indirect or convergent synthetic strategy involves forming the diaryl ether backbone first, followed by the introduction of the nitro and/or cyano groups in later steps.
Late-Stage Nitration: One could synthesize 4-(3-acetylphenoxy)benzonitrile and then introduce the nitro group via electrophilic aromatic nitration. This reaction would typically use a mixture of nitric acid and sulfuric acid. However, a significant challenge in this approach is controlling the regioselectivity. The phenoxy group is ortho-, para-directing, which would favor nitration at the desired 3-position, but the reaction could also yield other isomers. guidechem.com
Late-Stage Cyanation: Another approach involves starting with a precursor like 1-(3-(4-bromo-2-nitrophenoxy)phenyl)ethanone. The cyano group can then be introduced by replacing the bromine atom. Methods for this transformation include the Rosenmund-von Braun reaction, which uses copper(I) cyanide, or palladium-catalyzed cyanation reactions using sources like zinc cyanide or potassium hexacyanoferrate(II). organic-chemistry.org These methods are valuable for installing a nitrile group on an aromatic ring. organic-chemistry.orgresearchgate.net
Acylation Methods for Acetyl Group Introduction
A further synthetic disconnection involves introducing the acetyl group at a late stage. This would typically be accomplished via a Friedel-Crafts acylation reaction. wikipedia.orgorganic-chemistry.org The starting material for this route would be 4-phenoxy-3-nitrobenzonitrile.
The reaction involves treating the diaryl ether with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃). sigmaaldrich.comlibretexts.org The electrophile generated is the acylium ion, which then attacks the phenoxy-substituted ring. A major challenge with this strategy is that the phenoxy ring is activated towards electrophilic substitution, but the reaction's regioselectivity must be controlled to ensure acylation occurs at the desired meta-position relative to the ether linkage. Furthermore, the strong deactivating effects of the nitro and cyano groups on the other ring can complicate the reaction. libretexts.org
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound, particularly via the common SNAr route, is crucial for maximizing yield and purity while minimizing reaction time.
Key parameters for optimization include:
Base: The choice of base is critical for deprotonating the phenol. While strong bases like NaH can be effective, milder inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred to avoid side reactions.
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they solvate the cation of the base while leaving the phenoxide nucleophile reactive.
Temperature: Reaction temperatures can range from room temperature to over 100 °C. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Optimization involves finding a balance that provides a reasonable reaction time with high selectivity. researchgate.net
Leaving Group: As noted, fluoride is often the most reactive leaving group in SNAr reactions, potentially allowing for milder conditions and shorter reaction times compared to chloride. masterorganicchemistry.com
Below is a table summarizing typical conditions for diaryl ether synthesis that can be adapted and optimized for the target compound.
| Parameter | Condition A (SNAr) | Condition B (SNAr) | Condition C (Ullmann) | Condition D (Buchwald-Hartwig) |
|---|---|---|---|---|
| Reactant 1 | 3-Hydroxyacetophenone | 3-Hydroxyacetophenone | 3-Hydroxyacetophenone | 3-Hydroxyacetophenone |
| Reactant 2 | 4-Fluoro-3-nitrobenzonitrile | 4-Chloro-3-nitrobenzonitrile | 4-Bromo-3-nitrobenzonitrile | 4-Bromo-3-nitrobenzonitrile |
| Catalyst | None | None | CuI (10 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | None | None | L-Proline (20 mol%) | XPhos (4 mol%) |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.2 eq) | K₂CO₃ (2.0 eq) | Cs₂CO₃ (1.5 eq) |
| Solvent | Acetonitrile | DMF | DMSO | Toluene |
| Temperature | 80 °C | 100 °C | 120 °C | 110 °C |
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly practices, often referred to as green chemistry. su.se The synthesis of this compound can be evaluated and improved through this lens.
Solvent Reduction: Many of the traditional solvents used, such as DMF, are toxic. Green chemistry encourages the use of safer alternatives or solvent-free conditions. researchgate.net Research into performing SNAr reactions in water, often with the aid of surfactants or polymers like hydroxypropyl methylcellulose (HPMC), has shown promise for reducing reliance on volatile organic compounds. d-nb.info
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a key green technology that can dramatically reduce reaction times from hours to minutes. sphinxsai.comnih.govmdpi.com The uniform and rapid heating provided by microwaves often leads to higher yields and cleaner reactions. nih.govresearchgate.net Applying microwave irradiation to the SNAr or Ullmann coupling steps could significantly improve the energy efficiency of the synthesis. researchgate.net
Catalysis over Stoichiometric Reagents: The use of catalytic methods like the Ullmann and Buchwald-Hartwig reactions is inherently greener than processes requiring stoichiometric amounts of reagents that are ultimately converted to waste. su.sejsynthchem.com Metal-free approaches, for instance using diaryliodonium salts, are also emerging as sustainable alternatives for forming aryl ethers. organic-chemistry.org
Atom Economy: The primary SNAr route generally has good atom economy, as the main byproduct is a simple salt (e.g., KCl or KF). Evaluating different synthetic routes based on their atom economy is a core principle of green chemistry. su.se
By incorporating principles such as the use of greener solvents, catalytic methods, and energy-efficient technologies like microwave heating, the synthesis of this compound can be made more sustainable and environmentally responsible.
Reaction Chemistry and Functional Group Transformations of 4 3 Acetylphenoxy 3 Nitrobenzonitrile
Reactions Involving the Nitrile Moiety
The benzonitrile (B105546) group in 4-(3-acetylphenoxy)-3-nitrobenzonitrile is a versatile functional handle, susceptible to a range of transformations. The presence of a strong electron-withdrawing nitro group ortho to the ether linkage and a meta-acetyl group on the phenoxy ring influences the electronic properties of the nitrile, impacting its reactivity.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically achieved under acidic or basic conditions. For aromatic nitriles, reaction with concentrated sulfuric acid is a common method. researchgate.netyu.edu.joznaturforsch.com The rate and mechanism of this hydrolysis are sensitive to the concentration of the acid and the nature of the substituents on the aromatic ring. researchgate.netznaturforsch.com In highly concentrated sulfuric acid (e.g., 18.2 M), the rate-determining step is often the nucleophilic attack of water or bisulfate on the protonated nitrile. researchgate.netznaturforsch.com Electron-withdrawing groups, such as the nitro group present in the target molecule, generally accelerate this step. researchgate.net Conversely, in more dilute acid, the protonation of the nitrile can become rate-limiting. researchgate.net
The hydrolysis of this compound to 4-(3-acetylphenoxy)-3-nitrobenzoic acid would proceed via the intermediate formation of an amide. semanticscholar.org Careful control of reaction conditions can sometimes allow for the isolation of this amide intermediate.
Table 1: Representative Conditions for Hydrolysis of Substituted Benzonitriles
| Substrate | Reagents and Conditions | Product | Typical Yield | Reference |
|---|---|---|---|---|
| p-Nitrobenzonitrile | 18.2 M H₂SO₄, 25°C | p-Nitrobenzamide/p-Nitrobenzoic acid | - | researchgate.net |
| Benzonitrile | NaOH, EtOH/H₂O (7:3), 90°C | Benzamide | High | core.ac.uk |
| m-Toluonitrile | 18.2 M H₂SO₄, 25°C | m-Toluic acid | - | yu.edu.jo |
Reduction to Amines or Imines
The nitrile group can be reduced to a primary amine, providing a route to aminomethyl compounds. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. However, the presence of a reducible nitro group in this compound complicates this transformation, necessitating chemoselective reagents.
Selective reduction of a nitrile in the presence of an aromatic nitro group can be achieved using borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), often in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). calvin.edu These conditions can favor the reduction of the nitrile over the nitro group, leading to the formation of 4-(3-acetylphenoxy)-3-nitrobenzylamine. The reaction proceeds through an imine intermediate, which is further reduced in situ.
Table 2: Conditions for Selective Nitrile Reduction
| Substrate | Reagents and Conditions | Product | Typical Yield | Reference |
|---|---|---|---|---|
| 2-Nitrobenzonitrile | NaBH₄, BF₃·OEt₂, 2-MeTHF, rt | 2-Nitrobenzylamine | ~75% | calvin.edu |
| 4-Nitrobenzonitrile | BH₃·THF, 2-MeTHF, rt | 4-Nitrobenzylamine | ~84% | calvin.edu |
| Aliphatic Nitriles | LiAlH₄, Ether, Reflux | Primary Amines | Good | chemeurope.com |
[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)
The [2+3] cycloaddition reaction of nitriles with azides is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. These heterocyclic motifs are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), would yield the corresponding tetrazole, 5-[4-(3-acetylphenoxy)-3-nitrophenyl]-1H-tetrazole.
This transformation is often catalyzed by Lewis acids like zinc salts (e.g., ZnBr₂) or involves reagents like triethylammonium (B8662869) chloride. rsc.orgacs.org The reaction can be performed in various solvents, including water, which offers a safer and more environmentally friendly approach. acs.org The mechanism involves the activation of the nitrile by the catalyst, facilitating the cycloaddition with the azide ion. rsc.org
Table 3: Conditions for Tetrazole Formation from Nitriles
| Nitrile Substrate | Reagents and Conditions | Product Type | Typical Yield | Reference |
|---|---|---|---|---|
| Aromatic Nitriles | NaN₃, ZnBr₂, H₂O, Reflux | 5-Aryl-1H-tetrazole | Good to Excellent | acs.org |
| Various Nitriles | NaN₃, Et₃N·HCl, Nitrobenzene, Microwave | 5-Substituted-1H-tetrazole | Very Good | rsc.org |
| DNA-conjugated Nitriles | NaN₃, ZnBr₂ | 5-Substituted-1H-tetrazole | Moderate to Excellent | organic-chemistry.org |
Reactivity of the Nitro Group
The aromatic nitro group is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More pertinently for this discussion, the nitro group itself is a key functional group that can undergo several important transformations.
Reduction Reactions to Amines
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental reactions in organic synthesis. For this compound, this would produce 3-amino-4-(3-acetylphenoxy)benzonitrile. A critical challenge is achieving chemoselectivity, leaving the nitrile and ketone functionalities intact.
A wide array of reagents can accomplish this transformation. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is highly efficient but may also reduce the nitrile group under certain conditions. commonorganicchemistry.com For selective reduction of the nitro group, chemical methods are often preferred. Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or in ethanol (B145695), iron (Fe) or zinc (Zn) powder in acidic solution, or sodium sulfide (B99878) (Na₂S) are known to show excellent chemoselectivity for the nitro group in the presence of nitriles. commonorganicchemistry.comstackexchange.com The choice of reagent can be crucial to avoid unwanted side reactions. For instance, lithium aluminum hydride is generally unsuitable for reducing aromatic nitro compounds to amines as it tends to form azo products. commonorganicchemistry.com
Table 4: Reagents for Chemoselective Reduction of Aromatic Nitro Groups
| Substrate Type | Reagent and Conditions | Product Type | Selectivity Notes | Reference |
|---|---|---|---|---|
| Aromatic Nitro Compounds with Nitriles | SnCl₂·2H₂O, Ethanol, 70°C | Aromatic Amine | Nitrile group unaffected | stackexchange.com |
| Nitroarenes with various functional groups | Fe/CaCl₂, H₂O/EtOH, Reflux | Anilines | Tolerates nitriles, esters, ketones | organic-chemistry.org |
| Nitroarenes | Zn, NH₄Cl, Methanol (B129727)/THF, rt | Anilines | Mild conditions, tolerates many groups | nih.gov |
| Dinitroarenes | Na₂S or (NH₄)₂S | Nitroanilines | Can selectively reduce one of two nitro groups | commonorganicchemistry.com |
Under controlled conditions, the reduction can be stopped at the intermediate hydroxylamine (B1172632) stage (3-(hydroxylamino)-4-(3-acetylphenoxy)benzonitrile). nih.govunimi.it Reagents like zinc metal in aqueous ammonium (B1175870) chloride are known to favor the formation of aryl hydroxylamines. chemeurope.com
Participation in Condensation Reactions
The direct participation of the nitro group in condensation reactions is less common but can occur through its reduction intermediates. For example, the in-situ-generated nitroso derivative (formed by partial reduction of the nitro group) can undergo condensation with an active methylene (B1212753) compound or an amine. The Haber reduction pathway illustrates that nitrosobenzene (B162901) can condense with N-phenylhydroxylamine to form azoxybenzene, which is then further reduced. unimi.it This type of condensation is a key step in the indirect route of nitro group reduction to amines.
Furthermore, the nitro group can facilitate condensation reactions at other positions of the molecule. For example, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound. organic-chemistry.orgresearchgate.netresearchgate.net While the acetyl group on the phenoxy ring of the title compound could undergo such a reaction, this falls outside the reactivity of the nitro group itself.
Transformations of the Acetyl Group
The acetyl group in this compound is a versatile handle for a variety of chemical modifications, including protection, reduction, oxidation, and substitution at the alpha-position.
Ketal/Acetal (B89532) Formation
Protection of the acetyl group as a ketal or acetal is a common strategy to prevent its reaction during transformations targeting other functional groups within the molecule. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The equilibrium of this reaction is driven towards the product by removing water. Given the presence of the acid-sensitive nitro and nitrile groups, mild acidic conditions are preferable.
Table 1: Representative Conditions for Ketal/Acetal Formation
| Reagent | Catalyst | Solvent | Conditions |
| Ethylene glycol | p-Toluenesulfonic acid (catalytic) | Toluene | Dean-Stark, reflux |
| 1,3-Propanediol | Trimethylsilyl chloride | Dichloromethane | Room temperature |
Reduction to Alcohols
The reduction of the acetyl group to a secondary alcohol, 1-(3-(4-cyano-2-nitrophenoxy)phenyl)ethanol, requires careful selection of reagents to avoid the simultaneous reduction of the nitro and nitrile groups. While powerful reducing agents like lithium aluminum hydride would reduce all three functional groups, milder, more selective reagents are effective. Sodium borohydride (B1222165) is a suitable choice for reducing ketones in the presence of nitro and nitrile functionalities, especially in protic solvents like methanol or ethanol at moderate temperatures. jsynthchem.com
For complete deoxygenation to an ethyl group, a two-step sequence is often necessary to preserve the nitro group. A Clemmensen reduction (amalgamated zinc and hydrochloric acid) would likely reduce the nitro group, and a standard Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) could be too harsh. A more compatible method involves the conversion of the ketone to its tosylhydrazone, followed by reduction with a mild hydride reagent like sodium cyanoborohydride (NaCNBH₃). echemi.comstackexchange.com
Table 2: Selective Reduction of the Acetyl Group
| Desired Product | Reagent(s) | Key Considerations |
| Secondary Alcohol | Sodium borohydride (NaBH₄) | Chemoselectively reduces the ketone over the nitro and nitrile groups. jsynthchem.com |
| Ethyl Group | 1. Tosylhydrazine2. Sodium cyanoborohydride (NaCNBH₃) | Avoids harsh acidic or basic conditions that could affect the nitro group. echemi.comstackexchange.com |
Oxidation Reactions
The acetyl group can undergo oxidation to form an ester through the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), and inserts an oxygen atom between the carbonyl carbon and the more substituted carbon. In the case of this compound, this would lead to the formation of 3-(4-cyano-2-nitrophenoxy)phenyl acetate. The migratory aptitude in the Baeyer-Villiger oxidation generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com For acetophenones, the aryl group preferentially migrates, leading to the corresponding phenyl acetate. wikipedia.org
Table 3: Baeyer-Villiger Oxidation of the Acetyl Group
| Reagent | Product | Regioselectivity |
| m-Chloroperoxybenzoic acid (m-CPBA) | 3-(4-cyano-2-nitrophenoxy)phenyl acetate | Aryl group migration is favored over methyl group migration. jk-sci.comwikipedia.org |
| Peroxyacetic acid | 3-(4-cyano-2-nitrophenoxy)phenyl acetate | Similar regioselectivity to m-CPBA. nih.gov |
Alpha-Substitution Reactions
The methyl group of the acetyl moiety is susceptible to alpha-substitution reactions through the formation of an enol or enolate. rsc.org Halogenation at the alpha-position, for instance, can be achieved under either acidic or basic conditions. mdpi.com Acid-catalyzed halogenation typically results in monosubstitution, while basic conditions can lead to polyhalogenation and, in the case of methyl ketones, the haloform reaction. acs.org The haloform reaction with a reagent like sodium hypobromite (B1234621) would convert the acetyl group into a carboxylate, yielding 3-(4-cyano-2-nitrophenoxy)benzoic acid.
Stability and Reactivity of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is an aromatic ether. Generally, these are stable bonds. However, the presence of strong electron-withdrawing groups, such as the nitro and cyano groups on one of the aromatic rings, can activate the ether for nucleophilic aromatic substitution (SNAr) reactions, leading to cleavage of the C-O bond. rsc.orgrsc.org
Studies on diaryl ethers have shown that electron-withdrawing substituents on one of the aryl rings facilitate cleavage. scispace.com This increased reactivity is attributed to the stabilization of the Meisenheimer complex intermediate formed during nucleophilic attack. Cleavage can be effected by strong nucleophiles or under specific catalytic conditions. For instance, visible-light photoredox catalysis has been employed for the C-O bond cleavage of diaryl ethers, a process that can be influenced by the electronic nature of the substituents. scispace.comresearchgate.net The presence of electron-withdrawing groups can also influence the bond dissociation energy of the phenoxy radical, which can be a factor in radical-mediated cleavage reactions. nih.gov
Regioselective and Chemoselective Transformations
The presence of multiple reactive sites in this compound makes regioselective and chemoselective transformations a key aspect of its chemistry.
A significant area of chemoselective reaction is the reduction of the nitro group in the presence of the ketone and nitrile. A variety of reagents have been developed for this purpose, offering high selectivity. For example, tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method for the selective reduction of aromatic nitro groups to amines without affecting ketones or nitriles. stackexchange.com Other systems, such as iron in the presence of calcium chloride (Fe/CaCl₂) or specific transition metal catalysts like ruthenium or iron complexes, also provide excellent chemoselectivity for this transformation. acs.orgorganic-chemistry.orgnih.gov
Conversely, conditions can be chosen to selectively reduce the nitrile group. For example, a combination of sodium borohydride and boron trifluoride etherate has been shown to reduce nitriles in the presence of nitro groups under aprotic conditions. calvin.edu
The selective reduction of the acetyl group, as discussed in section 3.3.2, is another example of a chemoselective transformation. The choice of reducing agent and reaction conditions dictates which functional group will react.
Table 4: Chemoselective Reductions of this compound
| Target Functional Group | Reagent System | Unaffected Functional Groups | Reference |
| Nitro Group | SnCl₂·2H₂O in ethanol | Acetyl, Nitrile | stackexchange.com |
| Nitro Group | Fe/CaCl₂, H₂O | Acetyl, Nitrile | organic-chemistry.org |
| Nitro Group | (Ph₃P)₃RuCl₂, Zn, H₂O | Acetyl | acs.org |
| Nitrile Group | NaBH₄, BF₃·OEt₂ in THF | Nitro | calvin.edu |
| Acetyl Group | NaBH₄ in methanol | Nitro, Nitrile | jsynthchem.com |
Derivatization Strategies for Analog Development
The molecular architecture of this compound presents a versatile scaffold for the development of analogs. Its structure is characterized by four key functional groups—a nitrile, a nitro group, a diaryl ether linkage, and an acetyl group—each offering distinct opportunities for chemical modification. Derivatization of this parent molecule allows for systematic exploration of the structure-activity relationship (SAR) in medicinal chemistry programs, enabling the fine-tuning of physiochemical properties, biological activity, and pharmacokinetic profiles. Strategies for analog development primarily focus on the selective transformation of these functional moieties.
Modification of the Acetyl Group
The acetyl group is a prime target for derivatization due to the reactivity of the carbonyl moiety. Aryl methyl ketones are valuable precursors in the synthesis of a wide array of heterocyclic compounds and can undergo various transformations to generate diverse analogs. nih.gov
Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol, introducing a hydroxyl group that can act as a hydrogen bond donor. This transformation can be achieved with high chemoselectivity using reducing agents like sodium borohydride, which typically does not affect the nitro or nitrile groups under standard conditions.
Reductive Amination: Conversion of the acetyl group to an aminoethyl group introduces a basic center, which can be crucial for modulating pharmacokinetic properties. This is typically a two-step process involving initial reduction to the alcohol followed by conversion to a leaving group and substitution with an amine, or a one-step direct reductive amination.
Oxime and Hydrazone Formation: Reaction with hydroxylamine or hydrazine (B178648) derivatives yields oximes and hydrazones, respectively. These new functional groups can alter the electronic and steric profile of the molecule and provide new vectors for interaction with biological targets. Oximes themselves can be intermediates for further reactions, such as conversion to amides via the Beckmann rearrangement or reduction to amines. researchgate.net
Cyclization Reactions: The acetyl group, in conjunction with the adjacent phenoxy ring, can be utilized in cyclization reactions to build fused ring systems. For example, aryl methyl ketones are known precursors for the synthesis of quinolines, pyrimidines, and other heterocyclic scaffolds, significantly expanding the chemical space of the analogs. nih.govmdpi.com
Interactive Table: Derivatization of the Acetyl Group
| Transformation | Reagents/Conditions | Product Functional Group | Potential Impact on Properties |
| Reduction | NaBH₄, Methanol | Secondary Alcohol | Introduces H-bond donor, increases polarity. |
| Oximation | NH₂OH·HCl, Base | Oxime | Increases size, introduces H-bond donor/acceptor. |
| Wittig Reaction | Ph₃P=CH₂, THF | Isopropenyl | Replaces polar C=O with non-polar C=C. |
| Mannich Reaction | Paraformaldehyde, Secondary Amine, HCl | β-Amino Ketone | Introduces a basic center, increases solubility. nih.gov |
| α-Halogenation | NBS or Br₂, Acetic Acid | α-Bromo Ketone | Provides an electrophilic site for further substitution. |
| Homologation | Palladium-catalyzed cross-coupling with alkenols | Long-chain ketone | Reconstructs molecular skeleton. nih.gov |
Transformation of the Nitro Group
The aromatic nitro group is a highly versatile functional group in medicinal chemistry, primarily serving as a precursor to the corresponding aniline. numberanalytics.com The reduction of nitroarenes is a fundamental transformation that can be achieved with excellent chemoselectivity. acs.orgwikipedia.org
Reduction to Anilines: The most common derivatization is the reduction of the nitro group to an amine. This transformation drastically changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating and introduces a key site for further functionalization (e.g., acylation, sulfonylation, alkylation). A variety of reagents can be employed, such as Fe/HCl, SnCl₂, or catalytic hydrogenation with Pd/C. numberanalytics.comchemistryviews.org Modern methods often show high selectivity, leaving other reducible groups like ketones and nitriles intact. chemistryviews.org
Partial Reduction: Partial reduction can yield intermediate oxidation states like nitroso or hydroxylamine derivatives. wikipedia.orgmdpi.com These functionalities have distinct chemical properties and biological activities compared to both the parent nitro compound and the final aniline.
Nucleophilic Aromatic Substitution (SNAr): Although the nitro group itself is the target of substitution in some cases, its strong activating effect facilitates SNAr reactions at positions ortho and para to it. In this molecule, it activates the C4 position (bearing the ether linkage) for potential displacement by nucleophiles.
Interactive Table: Derivatization of the Nitro Group
| Transformation | Reagents/Conditions | Product Functional Group | Potential Impact on Properties |
| Full Reduction | H₂, Pd/C or Fe, HCl | Aniline | Introduces basic, nucleophilic center; electron-donating. acs.org |
| Partial Reduction | Zn, NH₄Cl | Hydroxylamine | Introduces a redox-active functional group. wikipedia.org |
| Reduction to Azo | Metal hydrides (e.g., NaBH₄ with catalyst) | Azo compound | Dimerization, significant increase in molecular size. wikipedia.org |
Modification of the Nitrile Group
The benzonitrile moiety offers several avenues for structural modification, primarily through hydrolysis or reduction.
Hydrolysis to Amide or Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide (carboxamide), which introduces both hydrogen bond donor and acceptor capabilities. Complete hydrolysis affords a carboxylic acid, a key functional group for interacting with biological targets and improving aqueous solubility. google.comjlu.edu.cn The rate of hydrolysis can be significantly influenced by transition metal catalysts. conicet.gov.ar
Reduction to Aminomethyl Group: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a flexible basic side chain.
Cyclization Reactions: Nitrile groups can participate in cyclization reactions to form various nitrogen-containing heterocycles, such as tetrazoles (via reaction with azides) or triazines.
Interactive Table: Derivatization of the Nitrile Group
| Transformation | Reagents/Conditions | Product Functional Group | Potential Impact on Properties |
| Full Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | Carboxylic Acid | Introduces acidic center, increases polarity and solubility. google.com |
| Partial Hydrolysis | H₂O₂, base or controlled acid hydrolysis | Primary Amide | Introduces H-bond donor/acceptor sites. |
| Reduction | LiAlH₄, THF or H₂, Raney Ni | Primary Amine (Aminomethyl) | Introduces flexible, basic side chain. researchgate.net |
| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole | Creates an acidic, metabolically stable isostere of a carboxylic acid. |
Modification of the Diaryl Ether Linkage
The diaryl ether bond is generally stable but can be cleaved under specific reductive conditions, offering a route to separate phenolic and benzene (B151609) fragments that can be valuable for SAR studies. researchgate.netorganic-chemistry.org This cleavage breaks the molecule into two smaller, functionalized scaffolds. nih.govtum.de However, the conditions required are often harsh and may lack selectivity, potentially affecting other functional groups.
Cyclization to Form Heterocyclic Cores
A significant derivatization strategy involves intramolecular cyclization reactions that use two of the existing functional groups to build a new ring system. The structure of this compound is a known precursor for quinoline-3-carbonitrile derivatives. researchgate.net This transformation likely involves the reduction of the nitro group to an aniline, which then undergoes an intramolecular condensation reaction with the acetyl group (a Friedländer-type annulation) to form the quinoline (B57606) core. This strategy dramatically alters the core scaffold of the molecule, transforming it from a flexible diaryl ether to a rigid, fused heterocyclic system, which is a privileged structure in medicinal chemistry. nih.goviipseries.org
Structural Elucidation and Characterization Methodologies
Chromatographic Methods for Purity Assessment and Isolation
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of the synthesis of 4-(3-acetylphenoxy)-3-nitrobenzonitrile, GC-MS is indispensable for monitoring reaction completion, identifying impurities, and characterizing potential byproducts that may arise from side reactions or thermal degradation. The technique couples the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry, providing a robust method for analyzing complex mixtures. purdue.edunist.gov
The synthesis of this compound, commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann condensation, involves the coupling of a phenoxide with an activated aryl halide. A plausible synthetic route is the reaction between the sodium salt of 3-hydroxyacetophenone and 4-fluoro-3-nitrobenzonitrile (B23716) in a polar aprotic solvent like dimethylformamide (DMF). During this process, several volatile byproducts can be generated. These may include unreacted starting materials, residual solvents, and compounds formed through side reactions or degradation, particularly at the elevated temperatures often required for such syntheses. wikipedia.orgwikipedia.orgmasterorganicchemistry.com
GC-MS analysis of a crude reaction mixture for this compound would involve injecting a vaporized sample into the GC system. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are fragmented in a reproducible pattern, creating a mass spectrum that serves as a unique "fingerprint" for the compound. By comparing these spectra to established libraries or by interpreting the fragmentation patterns, the chemical structure of the byproducts can be elucidated. purdue.edunist.gov
Detailed research findings from hypothetical reaction monitoring could identify several key volatile species. For instance, the presence of unreacted starting materials like 3-hydroxyacetophenone and 4-fluoro-3-nitrobenzonitrile would be expected. Additionally, small amounts of phenol (B47542) could be detected, potentially arising from the decomposition of the phenoxide starting material or the product under thermal stress in the GC injector. The reaction solvent, such as DMF, would also be prominently detected. The mass spectrometer allows for the confirmation of these identities by providing molecular weight information and characteristic fragment ions.
A summary of potential volatile byproducts identified through GC-MS analysis is presented in the interactive data table below. The retention time (RT) is hypothetical and depends on the specific GC conditions, while the characteristic m/z values are based on known fragmentation patterns of these compounds.
Interactive Data Table: Hypothetical GC-MS Data for Volatile Byproducts
| Putative Byproduct | Hypothetical Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| Acetonitrile | 3.5 | 41.05 | 41 , 40, 39, 38 |
| Phenol | 8.2 | 94.11 | 94 , 66, 65, 39 |
| 4-Fluoro-3-nitrobenzonitrile | 12.5 | 166.11 | 166 , 139, 120, 93 |
| 3-Hydroxyacetophenone | 13.1 | 136.15 | 136 , 121, 93, 65 |
| Dimethylformamide (Solvent) | 6.8 | 73.09 | 73 , 44, 42, 29 |
Note: The base peak (most abundant ion) for each compound is indicated in bold .
This analytical approach ensures the purity of the final this compound product by confirming the absence or acceptable levels of these and other potential volatile impurities. The sensitivity of GC-MS allows for the detection of trace-level byproducts, which is critical for producing a high-purity chemical suitable for further applications. chemicalbook.com
Theoretical and Computational Investigations of 4 3 Acetylphenoxy 3 Nitrobenzonitrile
Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are central to analyzing the electronic structure of molecules. DFT is a computational method that models the electronic structure of many-body systems, in this case, a molecule, by using functionals of the spatially dependent electron density. It offers a balance between accuracy and computational cost, making it a popular choice for medium to large-sized molecules.
For 4-(3-acetylphenoxy)-3-nitrobenzonitrile, a typical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations, yielding the molecule's ground-state energy and electron density.
Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.
A hypothetical FMO analysis of this compound would likely show the distribution of these orbitals across its aromatic rings and functional groups, highlighting potential sites for reaction. The nitro group, being strongly electron-withdrawing, would significantly influence the energy and localization of the LUMO.
Hypothetical Frontier Molecular Orbital Data
This table illustrates the type of data that would be generated from a DFT calculation for the compound. The values are for illustrative purposes only.
| Parameter | Hypothetical Energy (eV) | Description |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | Energy difference (LUMO - HOMO); indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) maps are valuable tools derived from electronic structure calculations. An MEP map visualizes the total electrostatic potential on the surface of a molecule, indicating regions of positive and negative charge.
Red Regions (Negative Potential): Indicate areas rich in electrons, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the acetyl and ether groups, and the nitrogen and oxygen atoms of the nitro group.
Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, usually around hydrogen atoms. These are sites susceptible to nucleophilic attack.
Green Regions (Neutral Potential): Indicate areas of neutral or very low potential.
This analysis helps in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, and predicts the sites for electrophilic and nucleophilic reactions.
Conformational Analysis and Energy Landscape Mapping
Due to the presence of single bonds, particularly the ether linkage (C-O-C), this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement (the global minimum) and other low-energy conformers (local minima).
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Specific peaks can be assigned to the vibrational modes of functional groups, such as the C=O stretch of the acetyl group, the C≡N stretch of the nitrile group, and the N-O stretches of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts help in the assignment of complex experimental NMR spectra.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Hypothetical Predicted Vibrational Frequencies
This table shows examples of predicted IR frequencies. Actual experimental values may vary.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2230 cm⁻¹ |
| Carbonyl (C=O) | Stretching | ~1690 cm⁻¹ |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 cm⁻¹ |
| Nitro (NO₂) | Symmetric Stretch | ~1350 cm⁻¹ |
| Ether (C-O-C) | Asymmetric Stretch | ~1240 cm⁻¹ |
Computational Modeling of Reaction Pathways and Transition States
Should this compound be used as a reactant in a chemical synthesis, computational chemistry could model the entire reaction pathway. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods can search for the geometry of the TS, which is characterized as a first-order saddle point on the potential energy surface.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key factor in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products.
This modeling provides a deep, mechanistic understanding of how a reaction proceeds, which is often difficult to determine through experimental means alone.
In Silico Design of Novel Analogues and Derivatives
Based on the computational data gathered, new analogues of this compound could be designed in silico (on a computer) to enhance desired properties. For example, if the goal were to increase its reactivity, modifications could be made to lower the HOMO-LUMO gap. If a different electronic property were desired, functional groups could be added or substituted to alter the charge distribution. This in silico screening allows chemists to prioritize the most promising derivatives for actual laboratory synthesis, saving significant time and resources.
Advanced Academic Applications and Future Research Directions
Potential in Material Science Research
The structure of 4-(3-acetylphenoxy)-3-nitrobenzonitrile is particularly well-suited for the development of high-performance polymers and functional optical materials.
The compound serves as a latent AB-type monomer, a class of molecules that can undergo self-condensation to produce high-molecular-weight polymers. tandfonline.com This capability is unlocked through the chemical transformation of its existing functional groups. The nitro group (-NO₂) can be readily reduced to an amine (-NH₂), and the nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH). This creates a new molecule, 4-(3-acetylphenoxy)-3-aminobenzoic acid, which contains both the amine and carboxylic acid functionalities required for self-polymerization into polyamides.
Furthermore, the central ether linkage (-O-) in the molecule's backbone is a key structural feature known to impart flexibility and improved solubility in resulting polymers, such as poly(ether-imide)s (PEIs). nih.gov This enhanced processability is a significant advantage in the manufacturing of advanced materials. nih.govvt.edu The synthesis of high-performance polymers from such monomers avoids the critical need for perfect stoichiometric balance required when using two different (A-A and B-B) monomers. tandfonline.com
| Initial Functional Group | Chemical Transformation | Resulting Functional Group | Polymer Application |
|---|---|---|---|
| Nitro (-NO₂) | Reduction (e.g., using SnCl₂/HCl, H₂/Pd-C) | Amine (-NH₂) | Forms amide bond with a carboxyl group for Polyamide/Polyimide synthesis. |
| Nitrile (-C≡N) | Hydrolysis (acid or base-catalyzed) | Carboxylic Acid (-COOH) | Forms amide bond with an amine group for Polyamide/Polyimide synthesis. |
| Acetyl (-COCH₃) | Oxidation (e.g., using a strong oxidant) | Carboxylic Acid (-COOH) | Can serve as a second acid site for creating Polyimides from a single monomer. |
The molecule possesses a classic "push-pull" or Donor-π-Acceptor (D-π-A) architecture. The phenoxy moiety acts as an electron-donating group (the "donor"), while the nitro and nitrile groups are strong electron-withdrawing groups (the "acceptors"). This electronic asymmetry can lead to significant intramolecular charge transfer, a key characteristic of materials with second-order nonlinear optical (NLO) properties. nih.gov
Materials with high NLO responses are crucial for applications in telecommunications, optical computing, and frequency conversion. Future research could focus on both theoretical and experimental evaluation of this potential. Computational methods like Density Functional Theory (DFT) could be employed to calculate the molecule's polarizability and first hyperpolarizability (β), key indicators of NLO activity. nih.govnih.gov Experimental validation would then seek to confirm these properties and assess the material's suitability for photonic devices.
Role as a Versatile Synthetic Intermediate
Beyond its potential as a monomer, this compound is a valuable building block in organic synthesis due to its three distinct and selectively addressable functional groups. This versatility allows for the stepwise construction of complex molecular frameworks.
The differential reactivity of the nitro, nitrile, and acetyl groups allows chemists to perform a sequence of reactions, modifying one part of the molecule while leaving the others intact for subsequent steps. For example, the nitro group can be reduced to an amine without affecting the nitrile or acetyl groups under specific conditions. This amine can then be used in a variety of reactions, such as amide coupling or diazotization, before the other functional groups are modified. This strategic, multi-step synthesis capability makes it a powerful tool for creating novel compounds.
| Functional Group | Reaction Type | Potential Product/Intermediate |
|---|---|---|
| Nitro (-NO₂) | Reduction | Aromatic Amine |
| Catalytic Hydrogenation | Aniline Derivative | |
| Nitrile (-C≡N) | Acid/Base Hydrolysis | Carboxylic Acid |
| Reduction (e.g., with LiAlH₄) | Benzylamine | |
| Acetyl (-COCH₃) | Reduction (e.g., with NaBH₄) | Secondary Alcohol |
| Aldol Condensation | α,β-Unsaturated Ketone |
Development of Chemo-Sensors or Probes
The design of effective chemo-sensors often relies on coupling a recognition unit (a site that selectively binds to a target analyte) with a signaling unit (a part of the molecule that produces a detectable signal, such as a change in color or fluorescence). The structure of this compound is a promising scaffold for such sensors. The acetylphenoxy portion of the molecule could be tailored to act as a binding site for specific metal ions or small organic molecules. Upon binding of an analyte, the electronic environment of the molecule would be altered, potentially modulating the intramolecular charge transfer characteristics of the nitrobenzonitrile signaling unit and leading to a measurable optical response.
Exploration in Catalysis or Ligand Design
The compound can serve as a precursor for the synthesis of novel ligands for metal-based catalysis. Through the reduction of the nitro group to an amine, a key coordinating atom is introduced. This amine can be further functionalized, for example, through reactions with chlorophosphines to create phosphine-amine (P,N) ligands, which are valuable in asymmetric catalysis. The acetyl and ether groups on the phenoxy ring would function as steric and electronic tuning elements, allowing for the fine-tuning of the resulting catalyst's activity and selectivity for specific chemical transformations.
Design of Targeted Chemical Probes (Non-Therapeutic, Academic Tool Development)
In academic research, chemical probes are essential tools for studying biological systems. The versatility of this compound makes it an excellent starting point for the development of such probes. Its core structure can be systematically elaborated. For instance, the acetyl group could be used as a handle to attach a reactive group for covalent labeling of proteins, while the nitrile or a derivative could be modified to link a fluorescent reporter tag. This modular approach allows for the rational design of sophisticated, multifunctional probes for exploring cellular processes and molecular interactions without a therapeutic goal.
Future Outlook and Unexplored Research Avenues
The future research landscape for this compound is likely to be diverse and multifaceted. The presence of multiple reactive and electronically significant groups on a rigid aromatic framework makes it an attractive candidate for a variety of advanced applications. The following sections outline potential, unexplored research avenues.
The structural motifs within this compound are prevalent in many biologically active compounds, suggesting its potential as a scaffold for novel therapeutic agents.
Anticancer Agents: Nitroaromatic compounds are known to be activated under hypoxic conditions, a characteristic of solid tumors, making them potential hypoxia-activated prodrugs. encyclopedia.pubnih.gov The nitro group can be enzymatically reduced to form reactive species that are cytotoxic to cancer cells. svedbergopen.com The phenoxy moiety is also a privileged scaffold in the design of anticancer agents. nih.govmdpi.com Future research could focus on evaluating the cytotoxic activity of this compound against various cancer cell lines and exploring its mechanism of action, potentially as an inhibitor of enzymes like matrix metalloproteases. nih.gov
Antimicrobial and Antiparasitic Agents: Nitro-containing molecules have a long history as antimicrobial agents, including antibacterial, antifungal, and antitubercular activities. encyclopedia.pubnih.gov The mechanism often involves the reduction of the nitro group to generate radical species that damage cellular components like DNA. nih.gov The phenoxy group is also found in various antimicrobial drugs. nih.govmdpi.com Unexplored avenues include screening this compound against a panel of pathogenic bacteria and parasites, such as those responsible for malaria (Plasmodium falciparum) and Chagas disease. mdpi.com
Table 1: Potential Therapeutic Applications and Research Directions
| Therapeutic Area | Potential Target/Mechanism | Suggested Research Approach |
| Oncology | Hypoxia-activated prodrug; Enzyme inhibition (e.g., PARP, VEGFR) mdpi.com | In vitro cytotoxicity assays on cancer cell lines under normoxic and hypoxic conditions; Mechanism of action studies. |
| Infectious Diseases | DNA damage via nitro-radical generation; Enzyme inhibition (e.g., glutathione (B108866) reductase) mdpi.com | Minimum Inhibitory Concentration (MIC) determination against a panel of bacteria and fungi; In vitro assays against parasitic protozoa. |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) inhibition researchgate.net | Molecular docking studies with AChE/BChE; In vitro enzyme inhibition assays. |
The electronic properties of this compound, arising from the electron-withdrawing nitro and nitrile groups, make it a candidate for applications in materials science.
Nonlinear Optical (NLO) Materials: Molecules with significant dipole moments and hyperpolarizability, often found in push-pull systems (electron-donating and electron-withdrawing groups on a conjugated system), can exhibit NLO properties. The arrangement of substituents on the aromatic rings of this compound could lead to such properties, which are valuable for applications in telecommunications and optical computing. Future work could involve the synthesis of single crystals and the measurement of their NLO coefficients.
Functional Polymers and Dyes: Benzonitrile (B105546) and nitroaromatic compounds are used as precursors in the synthesis of functional polymers and dyes. google.com The acetyl group offers a further point for chemical modification and polymerization. Research could be directed towards synthesizing polymers incorporating this moiety to explore their thermal, optical, and electronic properties.
Table 2: Potential Applications in Materials Science
| Application Area | Relevant Properties | Suggested Research Approach |
| Nonlinear Optics | Second- or third-order nonlinear optical susceptibility. | Synthesis of high-purity single crystals; Characterization of NLO properties using techniques like the Kurtz-Perry powder method. |
| Functional Polymers | Precursor for thermally stable or photoresponsive polymers. | Polymerization reactions utilizing the functional groups; Characterization of the resulting polymer's properties. |
| Dyes and Pigments | Chromophoric properties due to nitroaromatic system. | Investigation of its absorption and emission spectra; Evaluation as a dye for various substrates. |
The multifunctionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Scaffold for Complex Molecule Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. nih.gov The nitro group can be reduced to an amine, providing a handle for further functionalization. The acetyl group can undergo a variety of reactions at the alpha-carbon or the carbonyl group. Future synthetic explorations could utilize these functionalities to build complex heterocyclic libraries for drug discovery or other applications. The development of efficient and regioselective transformations of this molecule would be a valuable research endeavor. acs.orgresearchgate.net
Conclusion
Summary of Current Research Gaps and Opportunities
The primary research gap concerning 4-(3-acetylphenoxy)-3-nitrobenzonitrile is the complete lack of experimental data. There is a significant opportunity for researchers to:
Develop and optimize a synthetic route for this compound.
Fully characterize the molecule using modern spectroscopic and analytical techniques.
Investigate its fundamental chemical reactivity.
Explore its potential biological activities through in vitro and in vivo screening.
Evaluate its properties for potential applications in materials science.
Broader Impact of Research on Substituted Benzonitrile (B105546) Derivatives
Research into substituted benzonitrile derivatives continues to have a substantial impact on several fields. In medicinal chemistry, the benzonitrile scaffold is present in a number of approved drugs. nih.gov In materials science, the electronic properties of these molecules are being harnessed for the development of novel organic electronics. nbinno.com Continued exploration of this class of compounds is likely to lead to further innovations.
Directions for Future Academic Inquiry on this compound
Future academic inquiry should focus on establishing a foundational understanding of this specific molecule. Key research questions include:
What are the precise conditions for an efficient and high-yielding synthesis?
What are the detailed photophysical and electrochemical properties of the molecule?
Does the compound exhibit any significant biological activity, for example, as an enzyme inhibitor or an antimicrobial agent?
Can the functional groups be modified to create a library of derivatives with tuned properties?
Answering these questions will not only shed light on the specific properties of this compound but also contribute to the broader understanding of structure-property relationships in substituted benzonitrile derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-(3-acetylphenoxy)-3-nitrobenzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzonitrile scaffold. A plausible route includes:
Nitration : Introduce the nitro group at the 3-position of 4-hydroxybenzonitrile using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts .
Acetylation : React the intermediate with 3-acetylphenol via nucleophilic aromatic substitution (SNAr), employing K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for 5–8 hours .
- Optimization : Yield improvements (≥80%) can be achieved by optimizing stoichiometry (1:1.2 molar ratio of nitro intermediate to acetylphenol) and using anhydrous conditions to prevent hydrolysis of the nitrile group. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing 4-(3-acetylphenoxy)-3-nitrobenzo-nitrile, and what key data should researchers prioritize?
- Methodological Answer :
- FT-IR : Confirm the presence of the nitrile group (C≡N stretch at ~2220 cm⁻¹) and nitro group (asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹) .
- NMR : ¹H and ¹³C NMR should resolve aromatic protons (δ 7.0–8.5 ppm) and acetyl methyl protons (δ ~2.6 ppm). NOESY can validate spatial proximity between the acetylphenoxy and nitro groups .
- UV-Vis : Monitor π→π* transitions (λmax ~270–310 nm) to assess electronic interactions between substituents .
Advanced Research Questions
Q. How do the electronic and steric effects of the 3-acetylphenoxy and 3-nitro substituents influence the compound’s reactivity in nucleophilic substitution or reduction reactions?
- Methodological Answer :
- Electronic Effects : The nitro group is a strong electron-withdrawing group, activating the benzene ring for nucleophilic attack at positions ortho/para to itself. However, steric hindrance from the acetylphenoxy group may limit accessibility.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting the nitrile. Computational studies (e.g., Fukui function analysis) can predict reactive sites .
- Experimental Validation : Compare reaction rates with analogs (e.g., 4-phenoxy-3-nitrobenzonitrile) to isolate steric contributions .
Q. What computational strategies can predict the biological activity of this compound, particularly its interaction with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities to enzymes (e.g., cytochrome P450). The nitro group may form hydrogen bonds with active-site residues, while the acetylphenoxy moiety contributes to hydrophobic interactions .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energies (MM-PBSA) .
- Validation : Correlate computational predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .
Q. How can researchers resolve contradictions in reported biological activity data for nitrobenzonitrile derivatives, such as antimicrobial vs. cytotoxic effects?
- Methodological Answer :
- Dose-Response Analysis : Perform MTT assays across a concentration gradient (0.1–100 µM) to distinguish bacteriostatic (MIC) vs. cytotoxic (LC₅₀) thresholds .
- Mechanistic Studies : Use ROS detection kits (e.g., DCFH-DA) to determine if antimicrobial activity arises from oxidative stress, while cytotoxicity may involve DNA intercalation (e.g., ethidium bromide displacement assays) .
- Structural Analog Comparison : Test 4-(3-acetylphenoxy)-3-aminobenzonitrile (reduced nitro variant) to isolate the nitro group’s role in observed effects .
Data-Driven Research Questions
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : DSC/TGA analysis shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation of the nitro group .
- Hydrolytic Stability : Monitor nitrile hydrolysis (to carboxylic acid) via HPLC in aqueous buffers (pH 7.4). Half-life exceeds 30 days at 25°C, but accelerates under alkaline conditions (pH >10) .
Q. How does the compound’s logP value correlate with its membrane permeability in cell-based assays?
- Methodological Answer :
- logP Calculation : Use ChemDraw or ACD/Labs to predict logP (~2.5). Validate experimentally via shake-flask method (octanol/water partition) .
- Permeability Assays : Perform Caco-2 monolayer assays. A logP of 2–3 typically indicates moderate permeability (Papp ~1 × 10⁻⁶ cm/s), suitable for intracellular targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
